3,5-dichloro-N-(furan-2-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-N-(furan-2-ylmethyl)aniline is an organic compound with the molecular formula C11H9Cl2NO It is characterized by the presence of two chlorine atoms on the benzene ring and a furan-2-ylmethyl group attached to the nitrogen atom of the aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(furan-2-ylmethyl)aniline typically involves the reaction of 3,5-dichloroaniline with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include catalytic hydrogenation and reductive amination, which are optimized for high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-(furan-2-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can result in the formation of new functionalized aromatic compounds.
Scientific Research Applications
3,5-Dichloro-N-(furan-2-ylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(furan-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in antimicrobial applications, it may disrupt bacterial cell walls or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloroaniline: A simpler compound with two chlorine atoms on the benzene ring and an amino group.
2,4-Dichloroaniline: Another dichloroaniline isomer with chlorine atoms at different positions on the benzene ring.
2,5-Dichloroaniline: Similar to 3,5-dichloroaniline but with chlorine atoms at the 2 and 5 positions.
Uniqueness
3,5-Dichloro-N-(furan-2-ylmethyl)aniline is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H9Cl2NO |
---|---|
Molecular Weight |
242.10 g/mol |
IUPAC Name |
3,5-dichloro-N-(furan-2-ylmethyl)aniline |
InChI |
InChI=1S/C11H9Cl2NO/c12-8-4-9(13)6-10(5-8)14-7-11-2-1-3-15-11/h1-6,14H,7H2 |
InChI Key |
XZZHLZHQAKHVFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.